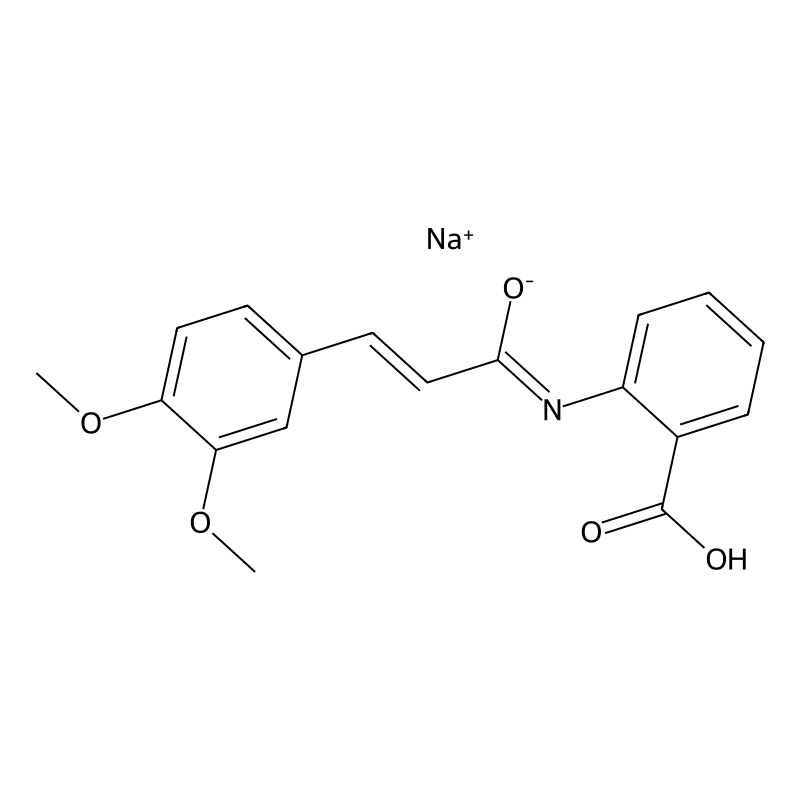

Tranilast sodium

Content Navigation

Researchers face formulation failures when using free acid tranilast due to poor aqueous solubility (~14.5 µg/mL). Tranilast sodium, the crystalline sodium salt, eliminates organic co-solvents for hydrogel microneedle fabrication, enables high-concentration DMSO stock solutions for consistent TGF-β1/PGE2 assays, and serves as a thermodynamic reference standard for oral precipitation modeling. Supplied with analytical documentation for immediate global shipment.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Tranilast sodium is the sodium salt form of tranilast, a well-established anti-allergic, mast cell stabilizer, and anti-fibrotic agent that inhibits the release of inflammatory mediators such as prostaglandin D2 and TGF-β1 [1]. While tranilast free acid is widely utilized in commercial oral and topical formulations, its extreme aqueous insolubility (approximately 14.5 µg/mL) presents significant manufacturing and bioavailability challenges[2]. The sodium salt is specifically procured by formulators and analytical chemists to overcome processing barriers in biopolymer integration, to prepare high-concentration in vitro stock solutions, and to serve as a critical thermodynamic reference standard for predicting common-ion precipitation in physiological media [2].

Research Fit

Substituting tranilast free acid for tranilast sodium in formulation workflows frequently leads to process failure or inaccurate predictive modeling. In aqueous-based manufacturing, such as the fabrication of hydrogel microneedles, the free acid's hydrophobicity requires the addition of complex solubilizers or organic co-solvents that can compromise matrix integrity [1]. Conversely, in oral formulation development, failing to evaluate the sodium salt as a thermodynamic benchmark masks the risk of in vivo precipitation, as the free acid is known to gradually precipitate as the less soluble sodium salt in sodium-rich biorelevant media[2]. Consequently, precise selection of the salt form is strictly required depending on whether the goal is biopolymer integration or systemic dissolution profiling.

Substitution Risk

Sodium Alginate Hydrogel Integration

Tranilast free acid is practically insoluble in water (~14.5 µg/mL), necessitating complex nanocarrier or co-solvent systems for aqueous processing. In contrast, tranilast sodium can be directly dispersed and dissolved into 5% w/v sodium alginate hydrogels. This compatibility enables the fabrication of fast-dissolving microneedle patches (e.g., for hypertrophic scar therapy) without the use of harsh organic solvents that could degrade the polymer matrix or co-loaded biologics[1].

| Evidence Dimension | Aqueous biopolymer processability |

| Target Compound Data | Directly soluble/dispersible in 5% sodium alginate |

| Comparator Or Baseline | Tranilast free acid (~14.5 µg/mL aqueous solubility, requires solubilizers) |

| Quantified Difference | Elimination of organic co-solvents in hydrogel formulation |

| Conditions | 5% w/v sodium alginate hydrogel preparation for microneedle casting |

Simplifies the manufacturing workflow for transdermal and localized hydrogel therapies while preserving matrix integrity.

Common-Ion Precipitation Risk Benchmark

During the dissolution of tranilast in sodium-containing physiological media, the drug can gradually precipitate as the sodium salt. Studies demonstrate that the crystalline tranilast sodium salt has a lower apparent thermodynamic solubility in these environments (reaching only ~0.3 mg/mL after 20 minutes) compared to the transient solubility of the pure drug or engineered highly soluble salts. Thus, the sodium salt is a mandatory analytical benchmark for predicting precipitation risks [1].

| Evidence Dimension | Apparent solubility in sodium-containing media |

| Target Compound Data | ~0.3 mg/mL at 20 min |

| Comparator Or Baseline | Engineered highly soluble salts (e.g., >30 mg/mL) or transient free acid |

| Quantified Difference | Acts as the thermodynamic minimum/precipitate form |

| Conditions | Dissolution in sodium-containing biorelevant media |

Essential for analytical chemists and formulators to accurately model in vivo precipitation and optimize oral drug delivery systems.

Stable DMSO Stock Solutions

For cell-based assays evaluating anti-proliferative or immunomodulatory effects (e.g., inhibiting PGE2 or TGF-β1), delivering precise doses is critical. Tranilast sodium achieves stable solubility up to 100 mM (approx. 35 mg/mL) in DMSO. This allows researchers to perform robust dose-response profiling (typically 10-200 µM in culture media) on cell lines like MCF-7 or HDMECs while keeping the final DMSO concentration well below cytotoxic thresholds (<0.1%) .

| Evidence Dimension | Maximum stable stock concentration in DMSO |

| Target Compound Data | Up to 100 mM (~35 mg/mL) |

| Comparator Or Baseline | Standard assay requirements (typically requires >10 mM stock for <0.1% final solvent) |

| Quantified Difference | 10-fold buffer over minimum required stock concentration |

| Conditions | Room temperature dissolution in 100% DMSO for cell culture dilution |

Prevents compound precipitation during serial dilutions and ensures reproducible dosing in critical cell-based screening workflows.

Microneedle Patch Manufacturing

Utilizing its compatibility with aqueous biopolymers like sodium alginate to formulate fast-dissolving microneedles for localized hypertrophic scar or keloid therapy, avoiding the need for harsh organic solvents [1].

Oral Formulation De-risking

Employing the crystalline sodium salt as a thermodynamic reference standard to study the common-ion effect and predict precipitation risks when developing novel oral delivery systems for tranilast [2].

Anti-Fibrotic and Anti-Allergic Screening

Preparing highly concentrated, stable DMSO stock solutions for reproducible dose-response testing in cell-based assays targeting TGF-β1 inhibition, PGE2 suppression, or fibroblast proliferation .

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

[2]. Swiderski, K., et al., Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice. Fibrogenesis Tissue Repair, 2014. 7(1): p. 1.

Explore Compound Types